molecular formula C20H15ClN2OS2 B2976534 4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide CAS No. 1207013-90-8

4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide

Cat. No. B2976534
CAS RN: 1207013-90-8
M. Wt: 398.92
InChI Key: NUOZHWSHHFVWLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H15ClN2OS2 and its molecular weight is 398.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research has delved into the synthesis and characterization of similar compounds, demonstrating their utility in creating novel chemical structures. For instance, studies have shown how thiophene-3-carboxamides bearing allyl or benzyl substituents undergo dearomatising cyclisation, leading to the formation of pyrrolinones, azepinones, or partially saturated azepinothiophenes (Clayden et al., 2004). Additionally, the synthesis of Schiff bases from similar thiophene derivatives has been explored, highlighting their potential antimicrobial activity (Arora et al., 2013).

Antimicrobial and Anticancer Activity

Several studies focus on the antimicrobial and anticancer properties of thiophene derivatives. One study synthesized new Schiff bases of 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide, exploring their CNS depressant activity (Bhattacharjee et al., 2011). Another research synthesized thiophene-2-carboxamide derivatives, testing their in vitro cytotoxicity and showing promising inhibitory activity against various cell lines, particularly those containing thiazolidinone ring or thiosemicarbazide moiety (Atta & Abdel‐Latif, 2021).

Material Science Applications

Compounds related to "4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide" have been explored for their potential in material science, particularly in the synthesis of polymers and conducting materials. For example, studies have investigated the electropolymerization of carboranyl-functionalized pyrroles and thiophenes, highlighting their application in creating conducting polymer films with notable electroactivity and thermal stability (Hao et al., 2007).

properties

IUPAC Name

4-(4-chlorophenyl)-3-pyrrol-1-yl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2OS2/c21-15-7-5-14(6-8-15)17-13-26-19(18(17)23-9-1-2-10-23)20(24)22-12-16-4-3-11-25-16/h1-11,13H,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOZHWSHHFVWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(SC=C2C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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